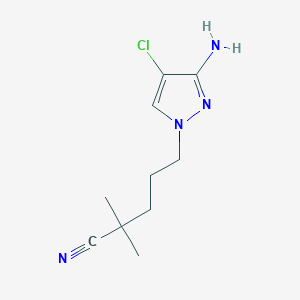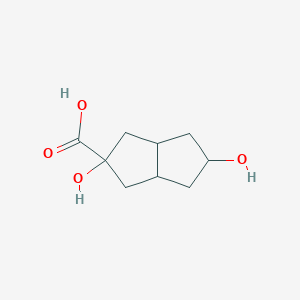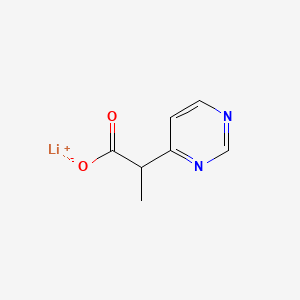
Lithium(1+) 2-(pyrimidin-4-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+) 2-(pyrimidin-4-yl)propanoate is an organic compound that features a lithium ion paired with a 2-(pyrimidin-4-yl)propanoate anion. This compound is part of the broader class of heterocyclic compounds, which are known for their diverse applications in medicinal chemistry, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Lithium(1+) 2-(pyrimidin-4-yl)propanoate typically involves the reaction of lithium hydroxide or lithium carbonate with 2-(pyrimidin-4-yl)propanoic acid. The reaction is usually carried out in an aqueous or alcoholic medium under controlled temperature conditions to ensure complete conversion and high yield .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters such as temperature, pH, and concentration is common to achieve consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: Lithium(1+) 2-(pyrimidin-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives depending on the reducing agents used.
Substitution: The pyrimidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are used under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidines, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Lithium(1+) 2-(pyrimidin-4-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability
Mecanismo De Acción
The mechanism of action of Lithium(1+) 2-(pyrimidin-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can modulate neurotransmitter activity, impact cytoskeletal dynamics, and regulate gene expression. These effects contribute to its potential therapeutic benefits, including mood stabilization and neuroprotection .
Comparación Con Compuestos Similares
- Lithium 2-(pyridin-4-yl)propanoate
- Lithium 3-(pyridin-4-yl)propanoate
- Lithium 2-(pyrimidin-2-yl)propanoate
Comparison: Lithium(1+) 2-(pyrimidin-4-yl)propanoate is unique due to its specific pyrimidine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .
Propiedades
Fórmula molecular |
C7H7LiN2O2 |
|---|---|
Peso molecular |
158.1 g/mol |
Nombre IUPAC |
lithium;2-pyrimidin-4-ylpropanoate |
InChI |
InChI=1S/C7H8N2O2.Li/c1-5(7(10)11)6-2-3-8-4-9-6;/h2-5H,1H3,(H,10,11);/q;+1/p-1 |
Clave InChI |
JDRYHRUXNNCIQA-UHFFFAOYSA-M |
SMILES canónico |
[Li+].CC(C1=NC=NC=C1)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


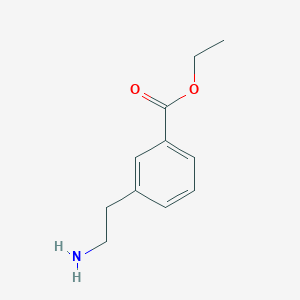
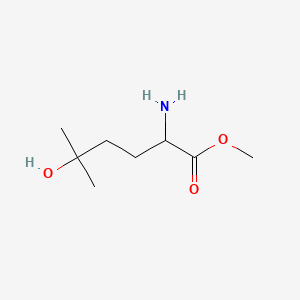
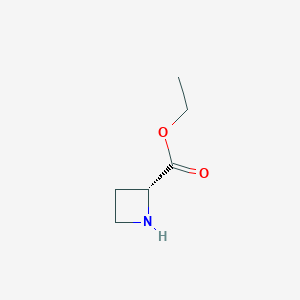
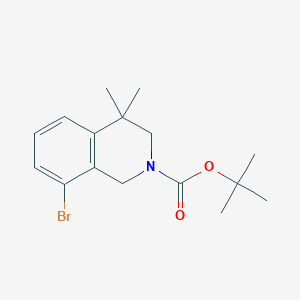
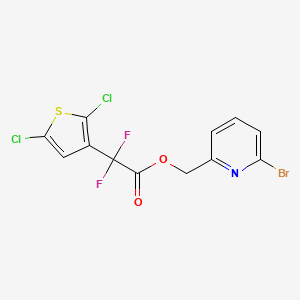
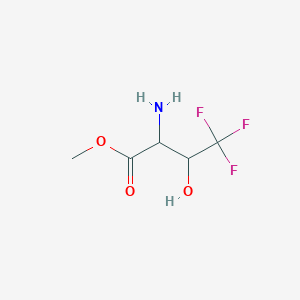
![5,5-Difluorospiro[2.3]hexan-1-amine hydrochloride](/img/structure/B13484546.png)
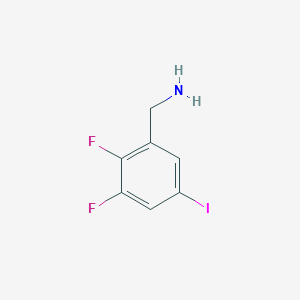
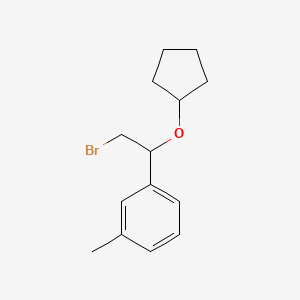
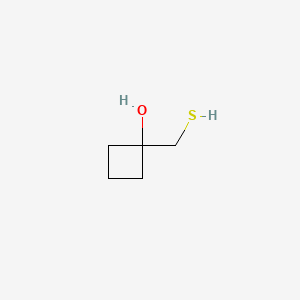

![3-Thiophen-3-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B13484572.png)
